2-chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical structure consists of several functional groups, including a chloro-substituted benzene ring, a pyridine ring, and a benzoxazole ring.
- This compound belongs to the class of benzanilides, which are aromatic compounds containing an anilide group substituted with a benzene ring .
2-Chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide:
Preparation Methods
- One synthetic route involves reacting N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol .
- Industrial production methods may vary, but this compound can be synthesized using established organic chemistry techniques.
Chemical Reactions Analysis
- Common reagents and conditions depend on the specific reaction type. For example, oxidation might involve using oxidizing agents like potassium permanganate (KMnO₄), while reduction could use reducing agents like lithium aluminum hydride (LiAlH₄).
- Major products formed from these reactions would include derivatives with modified functional groups.
2-Chloro-4-methyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide: can undergo various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
- This compound has diverse applications:
Medicine: It may exhibit antitumor, anti-inflammatory, and antihypertensive properties.
Chemistry: It serves as a key intermediate for Vitamin B1 synthesis.
Biology: It could modulate myeloid leukemia and other diseases.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on its specific targets.
- It may interact with cellular receptors, enzymes, or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
- Similar compounds include other benzamides, pyrimidine derivatives, and heterocyclic structures.
- Uniqueness lies in its specific combination of functional groups and potential biological activities.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its mechanisms and potential
Properties
Molecular Formula |
C20H14ClN3O2 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-chloro-4-methyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-2-4-15(16(21)10-12)19(25)23-14-3-5-18-17(11-14)24-20(26-18)13-6-8-22-9-7-13/h2-11H,1H3,(H,23,25) |
InChI Key |
ZOJJYMIJYBOLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.